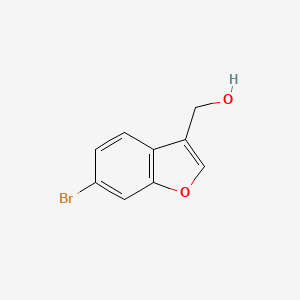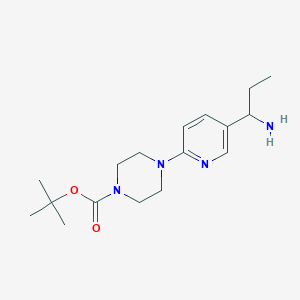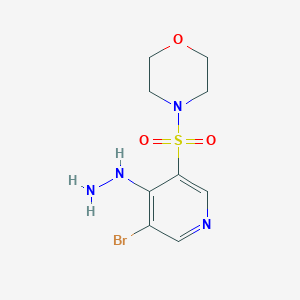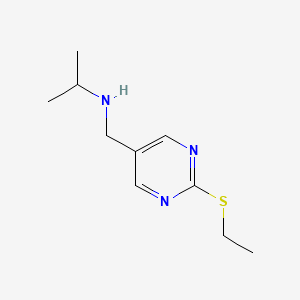
Ethyl 5-butoxy-1H-pyrazole-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 5-butoxy-1H-pyrazole-3-carboxylate is a heterocyclic compound belonging to the pyrazole family. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 5-butoxy-1H-pyrazole-3-carboxylate typically involves the reaction of ethyl glycinate hydrochloride with appropriate reagents under controlled conditions. One common method includes the use of ethyl glycinate hydrochloride as the starting material, which undergoes a series of reactions to form the desired pyrazole derivative .
Industrial Production Methods
In industrial settings, the production of this compound can be achieved through continuous-flow synthesis. This method offers several advantages, including improved safety, efficiency, and scalability. The process involves the use of metal-free reagents and optimized reaction parameters to ensure high yield and purity .
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 5-butoxy-1H-pyrazole-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the functional groups attached to the pyrazole ring.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include bromine and oxygen in the presence of dimethyl sulfoxide (DMSO).
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Various nucleophiles and electrophiles can be employed under mild to moderate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of pyrazole derivatives with different substituents, while substitution reactions can yield a wide range of functionalized pyrazoles .
Applications De Recherche Scientifique
Ethyl 5-butoxy-1H-pyrazole-3-carboxylate has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibition and protein interactions.
Industry: The compound is used in the production of agrochemicals and other industrial chemicals
Mécanisme D'action
The mechanism of action of Ethyl 5-butoxy-1H-pyrazole-3-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the compound .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Ethyl 3-methylpyrazole-5-carboxylate
- Ethyl 5-acetyl-1H-pyrazole-3-carboxylate
- Ethyl 5-ethynyl-1H-pyrazole-3-carboxylate
Uniqueness
Ethyl 5-butoxy-1H-pyrazole-3-carboxylate is unique due to its butoxy substituent, which imparts distinct chemical and biological properties. This differentiates it from other pyrazole derivatives and makes it a valuable compound for various applications .
Propriétés
Formule moléculaire |
C10H16N2O3 |
|---|---|
Poids moléculaire |
212.25 g/mol |
Nom IUPAC |
ethyl 3-butoxy-1H-pyrazole-5-carboxylate |
InChI |
InChI=1S/C10H16N2O3/c1-3-5-6-15-9-7-8(11-12-9)10(13)14-4-2/h7H,3-6H2,1-2H3,(H,11,12) |
Clé InChI |
VBAFJBIGIWDWSS-UHFFFAOYSA-N |
SMILES canonique |
CCCCOC1=NNC(=C1)C(=O)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



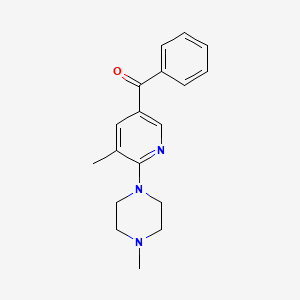

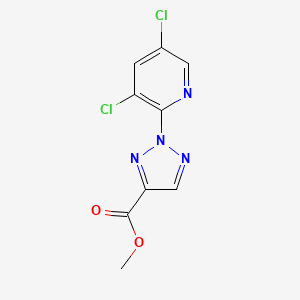

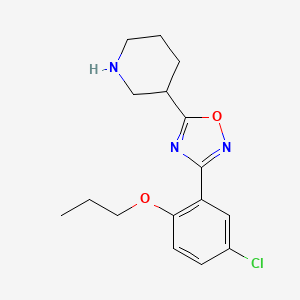
![5-Amino-1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1H-pyrazole-4-carboxamide](/img/structure/B11805821.png)
